Propyl Salicylate: A Technical Guide for Researchers
Propyl Salicylate: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of propyl salicylate (B1505791), a salicylic (B10762653) acid ester. It covers its fundamental chemical properties, synthesis methodologies, analytical procedures, and known biological activities. This document is intended to serve as a comprehensive resource for professionals in research and drug development.
Core Chemical and Physical Properties
Propyl salicylate, also known as propyl 2-hydroxybenzoate, is an organic compound with applications in fragrances and cosmetics, and it possesses potential as a UV filter and topical anti-inflammatory agent.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 607-90-9 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| IUPAC Name | propyl 2-hydroxybenzoate | [3] |
| Synonyms | Salicylic acid n-propyl ester, Propyl o-hydroxybenzoate | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 239-240 °C at 760 mmHg | [6] |
| Flash Point | 100.5 °C (213.0 °F) | [2][6] |
| Solubility | Moderately soluble in water, more soluble in organic solvents like ethanol. | [1] |
Synthesis of Propyl Salicylate
The primary method for synthesizing propyl salicylate is through the esterification of salicylic acid with propanol (B110389). Several protocols exist, with variations in catalysts and energy sources to optimize yield and reaction time.
Experimental Protocol 1: Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction between salicylic acid and an excess of propanol to drive the equilibrium towards the formation of the ester.
Materials:
-
Salicylic acid
-
1-Propanol (B7761284) (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium chloride (NaCl) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Reflux apparatus, separatory funnel, rotary evaporator
Procedure:
-
To a solution of salicylic acid in a large excess of anhydrous propanol, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess propanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude propyl salicylate.
-
The product can be further purified by distillation if required.
Experimental Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce the reaction time for the esterification process.
Materials:
-
Salicylic acid
-
1-Propanol
-
Alumina methanesulfonic acid (AMA) catalyst
-
Dichloromethane
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor, filtration apparatus
Procedure: [4]
-
In a microwave reactor vessel, mix salicylic acid, 1-propanol (1.5-2 molar equivalents), and AMA catalyst.
-
Irradiate the mixture with microwaves at a set temperature (e.g., 80°C for 8 minutes or 120°C for 20 minutes).[4]
-
After the reaction, cool the mixture and dilute it with dichloromethane.[4]
-
Filter the mixture and wash the filtrate with a sodium carbonate solution and then with water.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter and concentrate the solution under reduced pressure to obtain propyl salicylate.[4]
Caption: Fischer-Speier Esterification of Propyl Salicylate.
Analytical Methodologies
For the quality control and quantification of propyl salicylate in various matrices, chromatographic techniques are commonly employed.
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust method for the analysis of volatile esters like propyl salicylate.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A nonpolar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 250 °C at 20 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split injection.
Sample Preparation:
-
Prepare a stock solution of propyl salicylate in a suitable solvent (e.g., methanol (B129727) or dimethylformamide).
-
Create a series of calibration standards by diluting the stock solution.
-
If analyzing a complex matrix, a sample extraction and clean-up procedure may be necessary.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
Data Analysis: The retention time for propyl salicylate is approximately 6.250 minutes under these conditions.[5][6][7] Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from the standards.
Caption: Workflow for GC-FID Analysis of Propyl Salicylate.
Biological Activity and Signaling Pathways
Salicylates, as a class of compounds, are well-known for their anti-inflammatory properties. While specific research on propyl salicylate is less extensive than on acetylsalicylic acid (aspirin) or salicylic acid, it is presumed to share similar mechanisms of action due to its core salicylic acid structure.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory action of salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[8][9] Salicylates can suppress the induction of COX-2, the isoform predominantly involved in inflammation.[10][11]
Modulation of the NF-κB Signaling Pathway
Salicylates have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[2][8] NF-κB is a critical regulator of genes involved in the inflammatory response. By preventing the degradation of the inhibitor of NF-κB (IκB), salicylates keep NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[2][3]
Caption: Inhibition of the NF-κB Signaling Pathway by Salicylates.
References
- 1. Sodium salicylate inhibits TNF-&agr-induced NF-κB activation, cell migration, invasion and ICAM-1 expression in human melanoma cells | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. sciepub.com [sciepub.com]
- 6. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
